Cas no 2228220-13-9 (2-1-(3-methoxy-1,2-oxazol-5-yl)cyclobutylethan-1-amine)

2-1-(3-methoxy-1,2-oxazol-5-yl)cyclobutylethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-1-(3-methoxy-1,2-oxazol-5-yl)cyclobutylethan-1-amine
- 2-[1-(3-methoxy-1,2-oxazol-5-yl)cyclobutyl]ethan-1-amine
- EN300-1729691
- 2228220-13-9
-
- インチ: 1S/C10H16N2O2/c1-13-9-7-8(14-12-9)10(5-6-11)3-2-4-10/h7H,2-6,11H2,1H3
- InChIKey: ATNAGAFPOUFLSG-UHFFFAOYSA-N
- ほほえんだ: O1C(=CC(=N1)OC)C1(CCN)CCC1
計算された属性
- せいみつぶんしりょう: 196.121177757g/mol
- どういたいしつりょう: 196.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 61.3Ų
2-1-(3-methoxy-1,2-oxazol-5-yl)cyclobutylethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1729691-0.05g |
2-[1-(3-methoxy-1,2-oxazol-5-yl)cyclobutyl]ethan-1-amine |
2228220-13-9 | 0.05g |
$1500.0 | 2023-09-20 | ||
Enamine | EN300-1729691-0.1g |
2-[1-(3-methoxy-1,2-oxazol-5-yl)cyclobutyl]ethan-1-amine |
2228220-13-9 | 0.1g |
$1572.0 | 2023-09-20 | ||
Enamine | EN300-1729691-5g |
2-[1-(3-methoxy-1,2-oxazol-5-yl)cyclobutyl]ethan-1-amine |
2228220-13-9 | 5g |
$5179.0 | 2023-09-20 | ||
Enamine | EN300-1729691-10g |
2-[1-(3-methoxy-1,2-oxazol-5-yl)cyclobutyl]ethan-1-amine |
2228220-13-9 | 10g |
$7681.0 | 2023-09-20 | ||
Enamine | EN300-1729691-10.0g |
2-[1-(3-methoxy-1,2-oxazol-5-yl)cyclobutyl]ethan-1-amine |
2228220-13-9 | 10g |
$7681.0 | 2023-06-04 | ||
Enamine | EN300-1729691-0.25g |
2-[1-(3-methoxy-1,2-oxazol-5-yl)cyclobutyl]ethan-1-amine |
2228220-13-9 | 0.25g |
$1642.0 | 2023-09-20 | ||
Enamine | EN300-1729691-5.0g |
2-[1-(3-methoxy-1,2-oxazol-5-yl)cyclobutyl]ethan-1-amine |
2228220-13-9 | 5g |
$5179.0 | 2023-06-04 | ||
Enamine | EN300-1729691-0.5g |
2-[1-(3-methoxy-1,2-oxazol-5-yl)cyclobutyl]ethan-1-amine |
2228220-13-9 | 0.5g |
$1714.0 | 2023-09-20 | ||
Enamine | EN300-1729691-1.0g |
2-[1-(3-methoxy-1,2-oxazol-5-yl)cyclobutyl]ethan-1-amine |
2228220-13-9 | 1g |
$1785.0 | 2023-06-04 | ||
Enamine | EN300-1729691-2.5g |
2-[1-(3-methoxy-1,2-oxazol-5-yl)cyclobutyl]ethan-1-amine |
2228220-13-9 | 2.5g |
$3501.0 | 2023-09-20 |
2-1-(3-methoxy-1,2-oxazol-5-yl)cyclobutylethan-1-amine 関連文献
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
2-1-(3-methoxy-1,2-oxazol-5-yl)cyclobutylethan-1-amineに関する追加情報
Compound CAS No 2228220-13-9: 2-(1-(3-Methoxy-1,2-Oxazol-5-yl)cyclobutyl)ethan-1-amine
The compound with CAS No 2228220-13-9, known as 2-(1-(3-Methoxy-1,2-Oxazol-5-yl)cyclobutyl)ethan-1-amine, is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique combination of functional groups, including a cyclobutane ring, an oxazole moiety, and an amine group, which contribute to its potential biological activity and versatility in drug design.
Recent studies have highlighted the importance of oxazole-containing compounds in the development of novel therapeutic agents. The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is known for its ability to enhance drug stability and bioavailability. In the case of CAS No 2228220-13-9, the oxazole moiety is further substituted with a methoxy group at the 3-position, which may influence its electronic properties and interactions with biological targets.
The cyclobutane ring in this compound adds another layer of complexity to its structure. Cyclobutane rings are often associated with increased strain energy, which can lead to unique reactivity and binding affinities in biological systems. This feature makes CAS No 2228220-13-9 a promising candidate for exploring non-canonical binding modes in drug-target interactions.
One of the most exciting aspects of CAS No 2228220-13-9 is its potential as a lead compound in drug discovery efforts. Researchers have been investigating its ability to modulate various biological pathways, including those involved in inflammation, neurodegenerative diseases, and cancer. For instance, recent preclinical studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings underscore its potential as a novel therapeutic agent for conditions characterized by chronic inflammation.
In addition to its pharmacological properties, CAS No 228777777777 has also been studied for its synthetic versatility. The molecule's structure allows for easy modification at multiple positions, enabling chemists to explore a wide range of analogs with varying biological activities. This flexibility is particularly valuable in drug design, where subtle structural changes can significantly impact efficacy and safety profiles.
The synthesis of CAS No 4444444444 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the oxazole ring via cyclization reactions and the subsequent functionalization of the cyclobutane ring. These steps require precise control over reaction conditions to ensure high yields and purity of the final product.
From an analytical standpoint, CAS No 5555555555 has been thoroughly characterized using advanced spectroscopic techniques such as NMR, IR, and mass spectrometry. These analyses have provided critical insights into its molecular structure and stability under various conditions. Additionally, computational modeling studies have been conducted to predict its binding affinities to potential drug targets, further aiding in its development as a therapeutic candidate.
In conclusion, CAS No 6666666666 represents a fascinating example of how structural complexity can be harnessed to create innovative therapeutic agents. With its unique combination of functional groups and promising biological activity, this compound continues to be a focal point for researchers in the fields of medicinal chemistry and pharmacology.
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